4,8-Dichloro-6-fluoroquinoline
Description
4,8-Dichloro-6-fluoroquinoline (CAS: 22319-88-6) is a halogenated quinoline derivative with the molecular formula C₉H₅Cl₂FN and a molecular weight of 222.05 g/mol . The compound features chlorine substituents at positions 4 and 8 of the quinoline core and a fluorine atom at position 6 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of antimalarial and antibacterial agents .
Properties
IUPAC Name |
4,8-dichloro-6-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMKUTLGWKEDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,8-dichloroquinoline with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature gradually increased to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 4,8-Dichloro-6-fluoroquinoline may involve multi-step synthesis starting from readily available raw materials. The process includes steps such as halogenation, cyclization, and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atom can be replaced by other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,8-diamino-6-fluoroquinoline .
Scientific Research Applications
Antibacterial and Antiviral Properties
Research indicates that 4,8-Dichloro-6-fluoroquinoline exhibits significant antibacterial and antiviral properties. Its mechanism of action often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts critical cellular processes, positioning the compound as a candidate for therapeutic development against bacterial infections .
In studies comparing various fluoroquinolones, 4,8-Dichloro-6-fluoroquinoline demonstrated potent antiproliferative effects against cancer cell lines, indicating its potential use in oncology . The compound's ability to interact with multiple biological targets suggests a broad spectrum of activity that warrants further investigation.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to 4,8-Dichloro-6-fluoroquinoline:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4,8-Dichloroquinoline | Lacks fluorine; primarily used in antibacterial research | |
| 6-Fluoroquinoline | Contains only one chlorine; different reactivity profile | |
| 2,4-Dichloro-6-fluoroquinoline | Different positioning of chlorine; altered biological activity |
The unique combination of both chlorine and fluorine atoms in 4,8-Dichloro-6-fluoroquinoline enhances its reactivity and biological activity compared to other derivatives. This allows for diverse chemical transformations and interactions with biological targets that may not be possible with other compounds.
Case Studies
Several studies have documented the applications of 4,8-Dichloro-6-fluoroquinoline in various contexts:
- Antimicrobial Research : A study explored the compound's effectiveness against resistant bacterial strains. Results indicated a significant reduction in bacterial viability when treated with 4,8-Dichloro-6-fluoroquinoline compared to control groups .
- Cancer Therapeutics : In vitro tests showed that this compound exhibited cytotoxic effects on several cancer cell lines, suggesting its potential role as an anticancer agent. Further investigations are needed to elucidate the specific pathways through which it exerts these effects .
- Drug Development : Ongoing research focuses on modifying the structure of 4,8-Dichloro-6-fluoroquinoline to improve its pharmacological properties and reduce toxicity. These modifications aim to enhance its efficacy as a therapeutic agent against various diseases .
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The biological activity and chemical reactivity of halogenated quinolines are highly dependent on the positions and types of substituents. Below is a comparative analysis of 4,8-Dichloro-6-fluoroquinoline with key analogs:
Key Observations :
- Chlorine vs.
- Positional Isomerism: The distinction between 4,8-dichloro and 2,8-dichloro isomers (e.g., 2,8-Dichloro-6-fluoroquinoline) highlights the importance of substitution geometry. Chlorine at position 4 may favor π-stacking interactions in drug-receptor binding, while position 2 could sterically hinder such interactions .
Biological Activity
4,8-Dichloro-6-fluoroquinoline is a synthetic compound belonging to the quinoline family, distinguished by its unique halogenated structure, which includes two chlorine atoms and one fluorine atom. This molecular configuration enhances its biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry for its potential antibacterial, antiviral, and anticancer properties.
- Chemical Formula : CHClFN
- Molecular Weight : 216.04 g/mol
- Structural Features : The presence of halogen substituents (chlorine and fluorine) significantly influences the compound's reactivity and interaction with biological targets.
4,8-Dichloro-6-fluoroquinoline primarily exerts its biological effects through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV , which are crucial for DNA replication in bacteria. By forming stable complexes with these enzymes and their substrates, the compound effectively disrupts DNA synthesis, leading to bacterial cell death .
Antibacterial Activity
Research indicates that 4,8-Dichloro-6-fluoroquinoline demonstrates significant antibacterial properties. Its mechanism involves:
- Inhibition of DNA Gyrase : This enzyme is essential for unwinding DNA during replication. Inhibition leads to the accumulation of supercoiled DNA, ultimately resulting in cell death .
- Resistance Studies : Comparative studies show that this compound exhibits lower frequencies of spontaneous resistance compared to traditional antibiotics like levofloxacin when tested against Staphylococcus aureus .
Antiviral Properties
Preliminary studies suggest that 4,8-Dichloro-6-fluoroquinoline may possess antiviral activity. While specific mechanisms are still under investigation, its structural attributes allow it to interact with viral enzymes, potentially inhibiting viral replication.
Anticancer Potential
Recent developments have highlighted the anticancer properties of fluoroquinolone derivatives, including 4,8-Dichloro-6-fluoroquinoline. Key findings include:
- Cytotoxicity : In vitro studies demonstrate significant cytotoxic effects on various cancer cell lines, with IC values indicating effective dose ranges for inducing apoptosis in cancer cells .
- Mechanism of Action : The compound may target topoisomerase II, leading to apoptosis through the intrinsic mitochondrial pathway. This dual-targeting capability enhances its therapeutic potential against cancer .
Case Studies and Research Findings
| Study Focus | Findings | |
|---|---|---|
| Antibacterial Efficacy | Demonstrated effective inhibition of S. pneumoniae in mouse models | Suggests potential for treating bacterial infections resistant to conventional therapies |
| Antiviral Activity | Preliminary data indicate interaction with viral replication mechanisms | Further research required to confirm efficacy and mechanisms |
| Anticancer Activity | Significant cytotoxicity against SW480 colon cancer cells (IC = 11.7 µM) | Promising candidate for development as an anticancer agent |
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4,8-Dichloro-6-fluoroquinoline | Contains both chlorine and fluorine; enhanced reactivity | Antibacterial, antiviral, anticancer |
| Ciprofloxacin | Well-studied fluoroquinolone; lacks dichlorination at position 8 | Primarily antibacterial |
| 4-Chloroquinoline | Single chlorine substitution; less potent | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
